molecular formula C6H5BO2 B1584974 1,3,2-Benzodioxaborole CAS No. 274-07-7

1,3,2-Benzodioxaborole

Cat. No. B1584974
CAS RN: 274-07-7
M. Wt: 119.92 g/mol
InChI Key: CENMEJUYOOMFFZ-UHFFFAOYSA-N
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Description

1,3,2-Benzodioxaborole, also known as Catecholborane, is a chemical compound with the empirical formula C6H5BO2 . It is a technical grade compound with an assay of ≥90% (GC) and has a molecular weight of 119.91 . It is often used in laboratory chemicals .


Synthesis Analysis

1,3,2-Benzodioxaborole can be synthesized by reacting Diboran with Catechol at 25 °C in Benzene . It can also be produced by reducing 2-Chlor-1,3,2-benzodioxaborol with Tributylzinnhydrid .


Molecular Structure Analysis

The molecular formula of 1,3,2-Benzodioxaborole is C6H5BO2 . The average mass is 230.111 Da and the monoisotopic mass is 230.147812 Da .


Chemical Reactions Analysis

1,3,2-Benzodioxaborole is a monofunctional hydroborating agent that reduces β-hydroxyketones to 1,3-diols . It also effects conjugate reduction of α,β-enones . It is used to prepare B-alkylcatecholboranes which were used, in turn, to generate alkyl radicals forming aryl ethers from quinones .


Physical And Chemical Properties Analysis

1,3,2-Benzodioxaborole has a storage temperature of 2-8°C . The density is 1.0±0.1 g/cm3, the boiling point is 301.9±25.0 °C at 760 mmHg, and the vapor pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.0±3.0 kJ/mol, and the flash point is 136.4±23.2 °C .

Scientific Research Applications

Catalytic Reactions

1,3,2-Benzodioxaborole compounds have been found effective in catalytic reactions. Iverson and Smith (1997) demonstrated that platinum catalysts involving 1,3,2-Benzodioxaborole could efficiently catalyze the addition of CatB−BCat to α-olefins under ambient conditions, producing 1,2-diborylalkanes with high yield and compatibility with common functional groups (Iverson & Smith, 1997).

Asymmetric Synthesis

Takaya, Ogasawara, and Hayashi (1998) reported the use of 1,3,2-Benzodioxaborole in rhodium-catalyzed asymmetric reactions. Specifically, 2-alkenyl-1,3,2-benzodioxaboroles reacted with α,β-unsaturated ketones, resulting in high yields of optically active β-alkenyl ketones with over 90% enantioselectivity (Takaya et al., 1998).

Boron Compounds Synthesis

Lappert, Majumdar, and Tilley (1966) synthesized various 2-amino-1,3,2-benzodioxaboroles, exploring their formation as dimers or oligomers depending on specific conditions. They established the differentiation of monomers and oligomers based on molecular weight, infrared spectral characteristics, and reactivity towards hydrolysis (Lappert et al., 1966).

Electrophilic Amination

Knight, Brown, Lazzari, Ricci, and Blacker (1997) studied the electrophilic amination of catecholboronate esters formed in the asymmetric hydroboration of vinylarenes, which are intermediates involving 1,3,2-benzodioxaborole. This research demonstrated the feasibility of combining catalytic hydroboration and amination in a single sequence (Knight et al., 1997).

Cross-Coupling Reactions

The utilization of 1,3,2-Benzodioxaborole in cross-coupling reactions has been explored by Miyaura, Yamada, and Suzuki (1980). They showed that alkenylboranes and alkenyl-1,3,2-benzodioxaboroles react with alkenyl or alkynyl halides in the presence of palladium catalysts to yield conjugated dienes or enynes with high regio- and stereospecificity (Miyaura et al., 1980).

Lithium-Ion Battery Applications

Weng, Zhang, Schlueter, Redfern, Curtiss, and Amine (2011) discussed the synthesis of 2-(pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole, which functions as a reversible redox potential additive in lithium-ion batteries, offering overcharge protection and acting as an anion receptor (Weng et al., 2011).

Electronic Properties Study

Toffoli, Grazioli, Monti, Stener, Totani, Richter, Schio, Fronzoni, and Cossaro (2021) investigated the electronic properties of diboron molecules, specifically bis(catecholato)diboron (B2Cat2), which includes 1,3,2-benzodioxaborole units. They used photoemission and near edge X-ray absorption spectroscopy combined with DFT calculations (Toffoli et al., 2021).

Luminescent Molecules

Weber and Böhling (2015) highlighted the role of 1,3,2-benzodioxaboroles in the development of luminescent molecules. These compounds, when conjugated with π-conjugated scaffolds, display unique absorption and emission characteristics and have applications in organic light-emitting devices and ion sensors (Weber & Böhling, 2015).

Electrolyte Additive for Batteries

Chen and Amine (2007) reported on 2-(pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole as a bifunctional electrolyte additive for lithium-ion batteries. It functions as both a redox shuttle for overcharge protection and an anion receptor to dissolve LiF generated during battery operation (Chen & Amine, 2007).

Spectroscopic Analysis

Kazachek and Svistunova (2015) conducted spectroscopic analysis of 2-β-diketonato-1,3,2-benzodioxaborol compounds, revealing their absorption spectra in acetonitrile solution and identifying π-π transitions with charge transfer from the benzodioxo-group to chelate fragments (Kazachek & Svistunova, 2015).

Synthesis of Allylic Boronates

Satoh, Nomoto, Miyaura, and Suzuki (1989) described a process for the synthesis of allylic boronates using 1,3,2-benzodioxaborole. This involved hydroboration of various dienes with catecholborane, demonstrating high regio- and stereoselectivity (Satoh et al., 1989).

Synthesis of Anticancer Agents

Gupta et al. (2016) explored the eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives, evaluating their potential as anticancer, antibacterial, and DNA binding agents. This study demonstrated the synthesis of compounds with enhanced activity and potential in medicinal chemistry (Gupta et al., 2016).

Safety And Hazards

1,3,2-Benzodioxaborole is highly flammable and causes severe skin burns and eye damage . It is advised to wear protective gloves, clothing, eye protection, and face protection when handling this compound . In case of inhalation, it is recommended to remove the victim to fresh air and keep them at rest in a position comfortable for breathing .

Future Directions

There is ongoing research into the electronic properties of the B–B bond in diboron molecules like 1,3,2-Benzodioxaborole . This research could lead to new insights and applications for this compound in the future.

properties

InChI

InChI=1S/C6H4BO2/c1-2-4-6-5(3-1)8-7-9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQWVKDDJDIVAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B]1OC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059769
Record name 1,3,2-Benzodioxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,2-Benzodioxaborole

CAS RN

274-07-7
Record name 1,3,2-Benzodioxaborole
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,2-Benzodioxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,2-benzodioxaborole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.447
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CATECHOLBORANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
646
Citations
GW Kabalka, JD Baker Jr, GW Neal - The Journal of Organic …, 1977 - ACS Publications
The reaction of 1, 3, 2-benzodioxaborole [catecholborane (CB)] with representative functional groups was studied to determine the utility of CB as a selective reducing agent. The …
Number of citations: 78 pubs.acs.org
HC Brown, SK Gupta - Journal of the American Chemical Society, 1975 - ACS Publications
Catecholborane (1, 3, 2-benzodioxaborole), readily available from the reaction of catechol with boranein THF, reacts rapidly with alkenes and alkynes at 100 and 70, respectively, to …
Number of citations: 303 pubs.acs.org
HC Brown, SK Gupta - Journal of the American Chemical Society, 1971 - ACS Publications
1,3,2-Benzodioxaborole, a convenient monofunctional hydroborating agent. Simple new synthesis of alkaneboronic esters and acids Page 1 1816 with m-chloroperbenzoic acid (1 equiv) …
Number of citations: 144 pubs.acs.org
X Niu, X Xing, S Wang, X Jing - Reactive and Functional Polymers, 2017 - Elsevier
In this work, 2-phenyl-1,3,2-benzenediolborane (PBO) with a five-membered cyclic phenylboronate structure was introduced into a benzoxazine resin to improve its processability and …
Number of citations: 25 www.sciencedirect.com
J Takagi, T Yamakawa - Tetrahedron Letters, 2013 - Elsevier
Syntheses of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through the Pd-catalyzed borylation of arylbromides with the successive use of 2,2′-bis(1,3,2-benzodioxaborole) and …
Number of citations: 11 www.sciencedirect.com
C Savino, RP Ryan, JL Knee… - The Journal of …, 2019 - ACS Publications
Aryl boronate esters, such as 2-phenyl-1,3,2-benzodioxaborole (1), are important components in the formation of a variety of covalent organic frameworks. The addition of substituents …
Number of citations: 3 pubs.acs.org
M Sato, N Miyaura, A Suzuki - Tetrahedron letters, 1990 - Elsevier
Several rhodium(I) complexes containing chiral phosphine, (+) DIOP, (+) BINAP, (S,S) CHIRAPHOS, and (S)(R) BPPFA, have been found to be effective as catalyst for the asymmetric …
Number of citations: 101 www.sciencedirect.com
T Lejon, OV Gozhina, VN Khrustalev - … Crystallographica Section E …, 2012 - scripts.iucr.org
The molecule of the title compound, C16H21BO2, comprises a chiral fused tricyclic system containing five-membered (1,3,2-dioxaborolane), six-membered (cyclohexane) and four-…
Number of citations: 1 scripts.iucr.org
A Arase, M Hoshi, A Mijin, K Nishi - Synthetic communications, 1995 - Taylor & Francis
Dialkylborane-Catalyzed Hydroboration of Alkynes with 1,3,2-Benzodioxaborole in Tetrahydrofuran Page 1 SYNTHETIC COMMUNICATIONS, 25(13), 1957-1962 (1995) …
Number of citations: 62 www.tandfonline.com
TL Smithson, RA Shaw, H Wieser - The Journal of chemical physics, 1984 - pubs.aip.org
The far‐infrared spectra of the vapors of 1H‐indene, benzo[b]furan, 1, 3, 2‐benzodioxaborole (catechol borane), and indole are reported in the region of 100–500 cm − 1 . The spectra of …
Number of citations: 35 pubs.aip.org

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